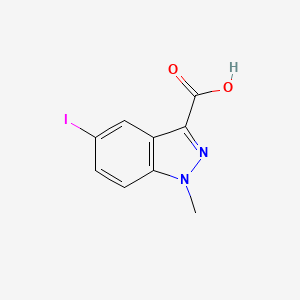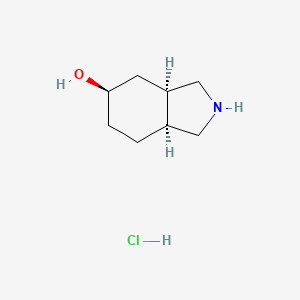![molecular formula C7H3ClF3N3 B1459236 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1211520-73-8](/img/structure/B1459236.png)
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine consists of a pyrimidine ring with chlorine and trifluoromethyl substituents. The exact arrangement of atoms and bond angles can be visualized using computational tools or X-ray crystallography .
Aplicaciones Científicas De Investigación
1. Synthesis Techniques and Biological Activity
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine and its derivatives have been synthesized through various methods, demonstrating the chemical versatility of this compound. For instance, the electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine led to the synthesis of 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine, showcasing a method for introducing fluoro groups into the pyrrolopyrimidine framework. This synthesis route involved intermediate compounds and utilized the Selectfluor agent for fluorination. However, it's noteworthy that the synthesized fluorinated derivatives did not exhibit significant antibacterial activity or toxicity against certain cell lines, highlighting their potential biocompatibility for further research applications (Wang et al., 2004).
2. Annellation and Antibacterial Exploration
The compound also serves as a precursor in the synthesis of more complex heterocyclic structures. For instance, novel 4-chloropyrrolo[2,3-d]pyrimidines were synthesized and used to create tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines. These novel compounds were part of a study exploring potential antibacterial agents, indicating the compound's relevance in the development of new pharmaceuticals (Dave & Shah, 2002).
3. Large-Scale Synthesis and Pharmaceutical Relevance
Pyrrolo[2,3-d]pyrimidines, a class to which our compound belongs, are noted for their pharmaceutical relevance. A streamlined and efficient synthesis of a derivative, 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, was achieved from cost-effective starting materials. This process is significant for its ecological and economical benefits, highlighting the potential for large-scale production of these compounds for pharmaceutical use (Fischer & Misun, 2001).
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, potentially inducing apoptosis within cells . This results in the inhibition of cell proliferation, particularly in cancer cells .
Análisis Bioquímico
Biochemical Properties
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction of this compound with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, it has been observed to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In various cell types, including cancer cells, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. For example, it can induce cell cycle arrest by downregulating cyclin-dependent kinases and upregulating cell cycle inhibitors . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves binding to the active sites of enzymes, leading to inhibition or activation of their functions. For instance, it can inhibit kinase activity by occupying the ATP-binding site, thereby blocking the transfer of phosphate groups to substrate proteins . This inhibition disrupts downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activities and persistent changes in gene expression, which may result in altered cellular phenotypes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to exert therapeutic effects, such as inhibiting tumor growth in cancer models by targeting specific kinases . At higher doses, toxic effects have been reported, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolic flux . Additionally, it can affect the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, by modulating the activity of enzymes responsible for their synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to utilize organic anion transporters for cellular uptake, facilitating its distribution to various intracellular compartments . Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments, thereby modulating its biochemical effects .
Propiedades
IUPAC Name |
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-4-3(7(9,10)11)1-12-6(4)14-2-13-5/h1-2H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGBMSLTHSCEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




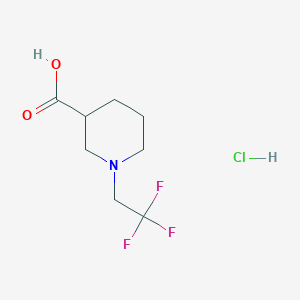
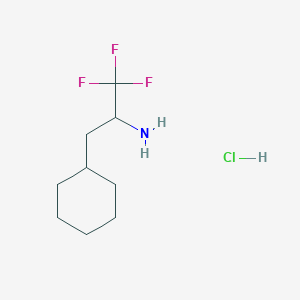


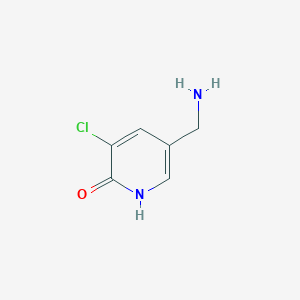
![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B1459167.png)
![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)
